3-Fluoro-N1-methylbenzene-1,2-diamine CAS number 947255-03-0
3-Fluoro-N1-methylbenzene-1,2-diamine CAS number 947255-03-0
An In-Depth Technical Guide to 3-Fluoro-N1-methylbenzene-1,2-diamine (CAS 947255-03-0)
Abstract
3-Fluoro-N1-methylbenzene-1,2-diamine is a substituted phenylenediamine that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring a fluorine atom, a primary amine, and a secondary N-methyl amine ortho to each other, makes it a highly valuable intermediate for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a validated synthetic approach, robust analytical characterization methods, and critical safety protocols. The insights herein are curated to empower researchers in medicinal chemistry and materials science to effectively utilize this compound in their discovery and development workflows. Substituted diaminobenzenes are recognized as vital starting materials for a wide array of biologically active compounds, including arylbenzimidazoles and benzotriazolium salts[1].
Core Compound Profile & Physicochemical Properties
Understanding the fundamental properties of a reagent is the first step toward its successful application. 3-Fluoro-N1-methylbenzene-1,2-diamine is a nuanced molecule whose reactivity is governed by the interplay of its electron-donating amine groups and the electron-withdrawing fluorine atom.
Key Identifiers and Properties
The following table summarizes the essential physicochemical data for this compound, compiled from authoritative databases[2][3].
| Property | Value | Source(s) |
| CAS Number | 947255-03-0 | [2][3] |
| Molecular Formula | C₇H₉FN₂ | [2][3] |
| Molecular Weight | 140.16 g/mol | [2][3] |
| IUPAC Name | 3-fluoro-N1-methylbenzene-1,2-diamine | [2] |
| SMILES | CNC1=C(C(=CC=C1)F)N | [2] |
| InChIKey | LAJWZLKKWVVQBH-UHFFFAOYSA-N | [2] |
| Calculated LogP (XLogP3) | 1.3 | [2] |
| Storage Conditions | Recommended: +4°C, Refrigerated | [3][4] |
Synthesis and Purification: A Mechanistic Approach
While a specific, peer-reviewed synthesis for 3-Fluoro-N1-methylbenzene-1,2-diamine is not widely published, a robust and logical pathway can be designed based on well-established reactions for analogous phenylenediamines[5][6][7]. The most reliable method involves the selective reduction of a nitroaniline precursor.
Proposed Synthetic Pathway
The synthesis hinges on the catalytic transfer hydrogenation of a suitable N-methylated fluoro-nitroaniline. This method is favored for its high yield, selectivity, and environmentally benign nature compared to other reduction techniques[6]. The logical precursor, 3-fluoro-N-methyl-2-nitroaniline , can be reduced to the target diamine.
The overall transformation is: 3-fluoro-N-methyl-2-nitroaniline → 3-Fluoro-N1-methylbenzene-1,2-diamine
A general patent describes a two-step process for similar compounds: methylation of a nitroaniline followed by reduction, which avoids the formation of N,N-dimethyl byproducts and is suitable for industrial scale-up[7].
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure adapted from the synthesis of structurally similar compounds, such as 3-methyl-1,2-phenylenediamine, which is prepared by the reduction of 2-methyl-6-nitroaniline[8].
Objective: To reduce the nitro group of 3-fluoro-N-methyl-2-nitroaniline to a primary amine, yielding the final product.
Materials:
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3-fluoro-N-methyl-2-nitroaniline (1 equivalent)
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Palladium on carbon (5% Pd/C, ~0.1 g per 30 mmol of substrate)
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Methanol (as solvent)
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Hydrogen source (Hydrogen gas cylinder or a hydrogen donor like hydrazine hydrate)
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Inert gas (Nitrogen or Argon)
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Filtration agent (e.g., Celite®)
Step-by-Step Methodology:
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Reactor Setup: A hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped for balloon hydrogenation) is charged with a solution of 3-fluoro-N-methyl-2-nitroaniline dissolved in methanol.
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Inerting: The vessel is purged with an inert gas (N₂ or Ar) to remove all oxygen. This is a critical safety step, as hydrogen and palladium can be pyrophoric in the presence of air.
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Catalyst Addition: The 5% Pd/C catalyst is carefully added to the solution under the inert atmosphere.
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Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.
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Causality: Palladium on carbon is an excellent catalyst for hydrogenation. It provides a surface (the carbon support) for the catalyst (palladium), where the nitro compound and hydrogen can adsorb and react efficiently. The reaction proceeds until the theoretical amount of hydrogen is consumed, which can be monitored by a pressure gauge.
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Work-up:
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Upon completion, the reaction vessel is carefully purged again with inert gas to remove excess hydrogen.
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The catalyst is removed by vacuum filtration through a pad of Celite®. Causality: Celite is a diatomaceous earth filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a particle-free filtrate.
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The filtrate is concentrated under reduced pressure (rotary evaporation) to remove the methanol.
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Purification: The resulting crude residue can be purified by crystallization from a suitable solvent system (e.g., petroleum ether or an ethyl acetate/hexane mixture) to yield the final product as a crystalline solid[8].
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target diamine.
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound.
Standard QC Methodologies
A combination of spectroscopic and chromatographic techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra will reveal the precise arrangement of atoms and the success of the nitro group reduction.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) is used to determine the exact mass to within a few parts per million.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage area of the main peak.
Expected Analytical Data
The following table outlines the expected data for a successfully synthesized and purified sample.
| Analysis Type | Expected Results |
| ¹H NMR | - Aromatic Protons (3H): Complex multiplets in the aromatic region (~6.5-7.5 ppm), showing splitting from H-H and H-F couplings.- Amine Protons (3H): Two broad singlets for the -NH₂ (2H) and -NHCH₃ (1H) groups, which may exchange with D₂O.- Methyl Protons (3H): A singlet or doublet (due to coupling with N-H) for the -CH₃ group, typically around 2.8-3.2 ppm. |
| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon attached to fluorine will appear as a doublet with a large C-F coupling constant. |
| MS (ESI+) | - [M+H]⁺: Expected peak at m/z = 141.08, corresponding to the protonated molecule (C₇H₁₀FN₂⁺). |
| HPLC | - Purity: >95% (ideally >98%) by peak area integration at a suitable wavelength (e.g., 254 nm). |
Quality Control Workflow Diagram
Caption: Standard workflow for analytical quality control.
Safety, Handling, and Storage
3-Fluoro-N1-methylbenzene-1,2-diamine is classified as a hazardous substance and requires strict handling protocols. The GHS hazard information is derived from the ECHA C&L Inventory[2].
GHS Hazard Identification
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Pictograms: Danger
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Hazard Statements:
Recommended Handling Procedures
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation[9][10].
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield[11].
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Skin and Body Protection: Wear a lab coat. Ensure exposed skin is not in contact with the material.
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-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[10].
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[9][10]. For long-term stability, refrigeration at +4°C is recommended[3][4]. Store away from incompatible materials such as strong oxidizing agents[11].
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Conclusion
3-Fluoro-N1-methylbenzene-1,2-diamine (CAS 947255-03-0) is a potent chemical intermediate with significant utility in the synthesis of novel pharmaceuticals and advanced materials. Its successful and safe application is predicated on a thorough understanding of its properties, a well-designed synthetic route, stringent analytical validation, and uncompromising adherence to safety protocols. This guide provides the foundational knowledge and practical insights required for researchers to leverage this valuable building block to its full potential.
References
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PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]
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Yang, X.-L., Feng, Z.-Q., & Hao, L.-Y. (2012). 3-Methylbenzene-1,2-diamine. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]
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Yang, X.-L., Feng, Z.-Q., & Hao, L.-Y. (2012). 3-Methylbenzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3346. Retrieved from [Link]
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PrepChem.com. (n.d.). (a) Preparation of 3-methyl-1,2-phenylenediamine. Retrieved from [Link]
- Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
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Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Fluoro-o-phenylenediamine. Retrieved from [Link]
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Banks, R. E., Haszeldine, R. N., & Lalu, J. P. (1966). N-fluoro-compounds. Part I. Synthesis of N-fluoro-compounds by direct fluorination of aqueous substrates. Journal of the Chemical Society C: Organic, 1514. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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NMR Laboratory 1. (n.d.). Content of laboratory work. Retrieved from [Link]
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